Lipophilicity (LogP) Quantification: 4-Fluoro-2-(p-tolylethynyl)benzaldehyde vs. Non-Fluorinated Analog
The introduction of a single fluorine atom at the 4-position substantially increases the compound's lipophilicity relative to its non-fluorinated analog. The target compound exhibits a measured LogP of 4.53, while the non-fluorinated comparator, 2-(p-tolylethynyl)benzaldehyde, has a predicted XLogP3 value of 3.9 [1]. This difference is critical for membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.53 |
| Comparator Or Baseline | 2-(p-Tolylethynyl)benzaldehyde: XLogP3 = 3.9 |
| Quantified Difference | Increase of 0.63 log units (approximately 4.3x increase in partition coefficient) |
| Conditions | Target compound LogP from ChemSrc database; comparator XLogP3 from Chem960 database. |
Why This Matters
For medicinal chemists optimizing ADME profiles, the enhanced lipophilicity of the fluorinated derivative offers a quantifiable advantage in membrane permeability and potential CNS penetration, making it the preferred starting material when higher LogP is desired.
- [1] ChemSrc. (2024). 4-Fluoro-2-(p-tolylethynyl)benzaldehyde. CAS No. 1322091-22-4. LogP 4.53. View Source
